Transcriptional Activity Cliff: Distinct Profile from Valproic Acid (VPA) and Short-Chain Analogs
Dipentylacetic acid (DPA) exhibits a transcriptional profile that is distinct from valproic acid (VPA) and its close structural analogs 2-ethylhexanoic acid (EHA) and 2-propylnonanoic acid (PNA). In a comparative study using the L1000 platform across four human cell types (A549, HepG2, MCF7, iCell cardiomyocytes) after 6 hours of exposure, VPA, EHA, and PNA (all with C2-C3 alkyl substituents at the alpha position) clustered together based on similar transcriptional signatures. In contrast, DPA, along with other longer-chain (C5-C6) and shorter-chain (C0) acids, produced a different transcriptional profile [1].
| Evidence Dimension | Transcriptional profile similarity (L1000 gene expression) |
|---|---|
| Target Compound Data | Dipentylacetic acid (DPA): Transcriptional profile classified as 'different' from VPA cluster [1] |
| Comparator Or Baseline | Valproic acid (VPA), 2-ethylhexanoic acid (EHA), 2-propylnonanoic acid (PNA): Transcriptional profile classified as 'similar' to VPA cluster [1] |
| Quantified Difference | Qualitative classification (Similar vs. Different) based on global gene expression analysis; DPA is excluded from the VPA-similar cluster [1]. |
| Conditions | In vitro exposure in four human cell lines (A549, HepG2, MCF7, iCell cardiomyocytes) at three concentrations for 6 hours; L1000 transcriptomics platform [1] |
Why This Matters
This evidence demonstrates that DPA cannot be used as a direct surrogate for VPA in biological assays or toxicological read-across, as its cellular mechanism of action diverges significantly, necessitating compound-specific validation.
- [1] Wu S, Ellison C, Naciff J, Karb M, Obringer C, Yan G, Shan Y, Smith A, Wang X, Daston GP. Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. Toxicol Sci. 2023 Feb 17;191(2):343-356. doi: 10.1093/toxsci/kfac139. PMID: 36583546. View Source
